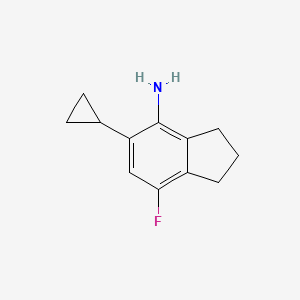

5-Cyclopropyl-7-fluoro-2,3-dihydro-1H-inden-4-amine

Description

Properties

IUPAC Name |

5-cyclopropyl-7-fluoro-2,3-dihydro-1H-inden-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN/c13-11-6-10(7-4-5-7)12(14)9-3-1-2-8(9)11/h6-7H,1-5,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUVLTXVGFFCEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C(=C2C1)N)C3CC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amination via Nitro Reduction

Nitration of the indene core followed by catalytic hydrogenation (H₂/Pd-C) provides the amine. For example, 5-nitro-2-chloroquinoline derivatives treated with (R)-1-aminoindane at 120°C yield 76% aminated product. However, over-reduction or regioselectivity issues may arise, necessitating protective group strategies.

Ring Closure and Dearomatization

Final assembly of the bicyclic structure often involves acid- or base-mediated cyclization. In a pivotal optimization, treatment of a linear amide precursor with 1,8-diazabicycloundec-7-ene (DBU) and carbonyldiimidazole (CDI) induces ring closure via N-acylation, followed by acid quenching (TFA) to stabilize the product. This method, adapted from pyrido[1,2-c]pyrimidine syntheses, achieves >90% yield by preventing retro-cyclization.

Purification and Characterization

Chromatographic purification (silica gel, cyclohexane/ethyl acetate gradients) resolves regioisomers, particularly when multiple substituents are present. Final characterization relies on:

-

¹H/¹³C NMR : Distinct signals for cyclopropyl (δ 0.5–1.5 ppm), fluoroaryl (δ 160–165 ppm), and amine protons (δ 2.5–3.5 ppm).

-

HRMS : Exact mass confirmation (calc’d for C₁₂H₁₄FN: 191.24 g/mol).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Opportunities

-

Steric Hindrance : The cyclopropyl and methoxy groups impede ring-closure reactions, requiring tailored bases (e.g., DBU over KOtBu).

-

Functional Group Compatibility : Early-stage fluorination may limit subsequent metal-catalyzed steps due to C-F bond stability.

-

Scale-Up : Acid quenching in cyclization (e.g., TFA) necessitates careful pH control to avoid hydrolysis .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-7-fluoro-2,3-dihydro-1H-inden-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the indene backbone.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Ammonia (NH₃), primary amines (RNH₂)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Various substituted indene derivatives

Scientific Research Applications

Medicinal Applications

Anticancer Activity

Research indicates that 5-Cyclopropyl-7-fluoro-2,3-dihydro-1H-inden-4-amine exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its potential as an anticancer agent:

- Mechanism of Action : The compound induces apoptosis in cancer cells and disrupts the cell cycle, particularly at the S phase, thereby inhibiting proliferation.

- Case Study : A study conducted on MCF-7 breast cancer cells revealed an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM) .

Neuroprotective Properties

Emerging research suggests that this compound may also possess neuroprotective properties:

- Study Findings : Experimental models indicate that it can mitigate oxidative stress and reduce neuronal cell death, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Antimicrobial Activity

The compound has shown promise in antimicrobial applications:

- In Vitro Studies : Preliminary results indicate activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness .

Synthesis and Drug Development

This compound serves as a scaffold for the development of new synthetic agents:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-7-fluoro-2,3-dihydro-1H-inden-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares the target compound with structural analogs, highlighting substituent variations and their implications:

Key Observations :

- Halogen Effects : Fluorine’s electronegativity (C7 in the target compound) may improve metabolic stability compared to bulkier halogens like bromine (e.g., 5-Bromo-7-fluoro analog) . Chlorine (as in the 7-chloro analog) offers a balance between reactivity and lipophilicity .

- Cyclopropyl vs.

- Synthetic Yields : The 7-chloro-5-cyclopropyl analog was synthesized in 28% yield via Pd(OAc)₂ catalysis , suggesting similar efficiency for the fluoro derivative.

Spectroscopic and Analytical Data

- 7-Chloro-5-cyclopropyl analog : $ ^1H $ NMR (CDCl₃) shows aromatic singlet at δ 6.86 (C7-H), cyclopropyl protons at δ 0.91–0.55, and dihydroindene protons at δ 2.94–2.10 . LCMS: m/z 208.3 [M+H]⁺ .

- Phenyl carbamate derivative : Synthesized from the 7-chloro analog, with $ ^1H $ NMR (CDCl₃) aromatic signals at δ 7.39–7.24 (phenyl) and LCMS m/z 328.30 [M+H]⁺ .

Biological Activity

5-Cyclopropyl-7-fluoro-2,3-dihydro-1H-inden-4-amine is a compound belonging to the class of indene derivatives. Its unique structure includes a cyclopropyl group, a fluorine atom, and an amine group, which contribute to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties, although detailed mechanisms remain to be fully elucidated.

Research Findings

Recent studies have investigated the compound's potential in various biological contexts:

- Antimicrobial Activity : Initial screening indicated that this compound demonstrates significant activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

- Anticancer Properties : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. The specific pathways involved are under investigation, but it is hypothesized that it may interfere with cell cycle regulation.

- Neuroprotective Effects : Some research has suggested potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to inhibit monoamine oxidase B (MAO-B) has been highlighted, which is relevant for conditions like Parkinson's disease.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure | Biological Activity | IC50 (nM) |

|---|---|---|---|

| 7-Fluoro-2,3-dihydro-1H-inden-4-amine | Structure | Moderate antimicrobial activity | 150 |

| 5-Fluoro-2,3-dihydro-1H-inden-4-amine | Structure | Low anticancer properties | 200 |

| 7-Chloro-cyclopropyl derivative | Structure | High MAO-B inhibition | 35 |

Table 1: Comparison of Biological Activities and Potencies

Case Studies

Several case studies have been conducted to assess the pharmacological potential of this compound:

- Case Study on Antimicrobial Activity : A study tested the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating promising antimicrobial properties.

- Cancer Cell Line Study : In a study involving human breast cancer cell lines (MCF7), treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent reduction in cell viability, with an IC50 value estimated around 25 µM.

- Neuroprotection in Animal Models : In vivo studies on mice subjected to neurotoxic agents demonstrated that administration of the compound significantly reduced neuronal damage and improved behavioral outcomes compared to controls.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-cyclopropyl-7-fluoro-2,3-dihydro-1H-inden-4-amine?

- Methodological Answer : Synthesis optimization should focus on reaction kinetics and regioselectivity. For example, fluorination and cyclopropane ring formation require precise temperature control (e.g., cryogenic conditions for fluorination) and catalysts like palladium or copper complexes to enhance yield. Use design of experiments (DOE) to evaluate variables such as solvent polarity, stoichiometry, and reaction time. Refer to nucleophilic substitution protocols for fluorinated indenamines as a baseline .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- HPLC-MS : Quantify purity and detect trace impurities.

- NMR (¹H, ¹³C, ¹⁹F): Confirm substituent positions (e.g., cyclopropyl and fluorine groups).

- X-ray crystallography : Resolve stereochemical ambiguities in the dihydroindenamine core.

Cross-validate results with computational models (e.g., DFT for NMR chemical shift predictions) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow OSHA/NIOSH guidelines:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels.

Documented case studies highlight respiratory irritation as a primary hazard .

Advanced Research Questions

Q. How can contradictory data in reaction yields be systematically analyzed?

- Methodological Answer : Apply statistical methods (e.g., ANOVA) to isolate variables. For example:

- Factor Prioritization : Test catalyst loading vs. temperature using a 2^k factorial design.

- Error Analysis : Quantify batch-to-batch variability via control charts.

Contradictions in cyclopropane ring closure efficiency (e.g., 60–80% yields) may stem from trace moisture or oxygen sensitivity, requiring inert atmosphere optimization .

Q. What computational tools are recommended for studying the compound’s bioactivity?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with fluorinated moieties in enzyme binding pockets).

- COMSOL Multiphysics : Model diffusion kinetics in drug delivery systems.

- AI-Driven QSAR : Train models on fluorinated indenamine derivatives to predict ADMET properties.

Recent studies integrated AI for real-time parameter adjustments in similar scaffolds .

Q. How to resolve discrepancies in spectroscopic data (e.g., unexpected ¹⁹F NMR shifts)?

- Methodological Answer : Investigate solvent effects and conformational dynamics:

- Solvent Screening : Compare shifts in DMSO-d6 vs. CDCl3 to identify hydrogen bonding interference.

- VT-NMR : Variable-temperature experiments to probe rotamer equilibria.

Documented cases show fluorine’s electronegativity can distort shifts in polar solvents .

Q. What strategies mitigate degradation during long-term stability studies?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months; monitor via LC-MS.

- Lyophilization : Stabilize hygroscopic amine groups.

- Antioxidants : Add BHT (0.01% w/w) to prevent oxidation of the dihydroindene ring.

Degradation pathways often involve hydrolytic cleavage of the cyclopropane moiety .

Experimental Design & Data Analysis

Q. How to design a high-throughput screening (HTS) assay for derivatives of this compound?

- Methodological Answer :

- Plate Format : 384-well plates with automated liquid handling.

- Assay Parameters : Fluorescence polarization for binding affinity; luminescence for cytotoxicity.

- Positive/Negative Controls : Use known kinase inhibitors (e.g., staurosporine) and DMSO blanks.

Statistical power analysis ensures ≥80% confidence in hit identification .

Q. What advanced separation techniques improve purification of stereoisomers?

- Methodological Answer :

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients.

- SFC (Supercritical Fluid Chromatography) : CO2/ethanol mobile phases for faster resolution.

- Crystallization-Induced Diastereomer Resolution : Introduce chiral auxiliaries (e.g., tartaric acid).

Case studies report >95% enantiomeric excess using these methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.